molecular formula C20H18ClN3O4S B13360703 4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide

Cat. No.: B13360703
M. Wt: 431.9 g/mol
InChI Key: DZJGMBJTBBUUQH-QXMHVHEDSA-N
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Description

4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the isoxazole ring: This can be achieved through a cycloaddition reaction involving appropriate precursors.

    Introduction of the sulfonamide group: This step involves the reaction of the isoxazole derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the chlorophenyl group: This can be done through a Friedel-Crafts acylation reaction.

    Final coupling: The final step involves coupling the intermediate with the appropriate amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and other advanced techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone, while reduction could produce an amine derivative.

Scientific Research Applications

4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antibacterial, antifungal, and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Sulfisoxazole: Another sulfonamide with similar structural features.

    Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group.

    Sulfadiazine: Another sulfonamide used in the treatment of bacterial infections.

Uniqueness

4-{[3-(4-chlorophenyl)-3-oxo-1-propenyl]amino}-N-(3,4-dimethyl-5-isoxazolyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C20H18ClN3O4S

Molecular Weight

431.9 g/mol

IUPAC Name

4-[[(Z)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]amino]-N-(3,4-dimethyl-1,2-oxazol-5-yl)benzenesulfonamide

InChI

InChI=1S/C20H18ClN3O4S/c1-13-14(2)23-28-20(13)24-29(26,27)18-9-7-17(8-10-18)22-12-11-19(25)15-3-5-16(21)6-4-15/h3-12,22,24H,1-2H3/b12-11-

InChI Key

DZJGMBJTBBUUQH-QXMHVHEDSA-N

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\C(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=CC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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